molecular formula C16H15N3O6 B4125375 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4125375
M. Wt: 345.31 g/mol
InChI Key: LFWJDXOPGSFUEJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that features a urea linkage between two aromatic systems. The compound contains a benzodioxole moiety and a methoxy-nitrophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxy-4-nitroaniline in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or as a potential inhibitor of specific biological pathways.

    Medicine: Potential use in drug development for its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxy-4-nitrophenyl)urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The benzodioxole and nitrophenyl groups could play a role in binding to molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-nitrophenyl)urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxyphenyl)urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-nitrophenyl)urea

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions. The benzodioxole moiety also adds to its distinct chemical properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-23-14-7-11(19(21)22)3-4-12(14)18-16(20)17-8-10-2-5-13-15(6-10)25-9-24-13/h2-7H,8-9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWJDXOPGSFUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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